molecular formula C24H49NO3 B1164742 N-Hexanoyl-D-erythro-dihydrosphingosine

N-Hexanoyl-D-erythro-dihydrosphingosine

Cat. No.: B1164742
M. Wt: 400
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing N-Hexanoyl-D-erythro-dihydrosphingosine within Sphingolipid Metabolism and Signaling Cascades

This compound, also known as C6-dihydroceramide, is structurally analogous to endogenous dihydroceramides, which are key intermediates in the de novo sphingolipid biosynthesis pathway. nih.govresearchgate.net This pathway commences in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. researchgate.netmdpi.com This product is then reduced to form sphinganine (B43673) (also called dihydrosphingosine). mdpi.com The subsequent N-acylation of sphinganine by a family of ceramide synthase (CerS) enzymes produces dihydroceramides. nih.gov

Dihydroceramides are the direct precursors to ceramides (B1148491). The pivotal step in this conversion is the introduction of a trans-double bond at the 4,5-position of the sphinganine backbone, a reaction catalyzed by the enzyme dihydroceramide (B1258172) desaturase (DEGS). nih.govnih.gov this compound mimics this natural dihydroceramide structure but has a short N-acyl chain (a six-carbon hexanoyl chain). This short chain confers cell permeability, a property that allows researchers to introduce it into cultured cells to study metabolic pathways and cellular responses. sigmaaldrich.comnih.gov

For a long time, dihydroceramides were considered merely inert precursors to the more famous bioactive ceramides. nih.govphysiology.org However, recent research has begun to uncover that dihydroceramides themselves possess distinct biological activities, participating in processes like autophagy and cellular stress responses. physiology.org The use of synthetic analogs like this compound has been instrumental in distinguishing the specific roles of dihydroceramides from those of ceramides. caymanchem.com

Historical Perspective of Dihydroceramide Analog Discovery and Investigation

The investigation of dihydroceramide analogs is intrinsically linked to the broader exploration of ceramide signaling. In the early 1990s, as ceramide was emerging as a critical second messenger in apoptosis and cell cycle arrest, researchers sought tools to verify that the observed effects were specific to ceramide's structure. This led to the use of structurally related but distinct molecules as controls.

Pioneering studies utilized short-chain, cell-permeable dihydroceramide analogs, such as C2-dihydroceramide. A notable 1993 study reported that, unlike its ceramide counterpart, C2-dihydroceramide did not inhibit cell growth or trigger apoptosis, establishing it as a biologically inactive precursor in these specific contexts. nih.gov This foundational work established the practice of using dihydroceramide analogs as negative controls in ceramide-related research.

The development of a wider range of synthetic analogs, including this compound (C6-dihydroceramide), expanded the toolkit available to scientists. nih.gov The advantage of these synthetic lipids is their ability to be introduced into cellular membranes without the need for detergents, allowing for the study of enzyme activities and metabolic fates in a more physiologically relevant in vitro setting. nih.gov The synthesis of various stereoisomers and radiolabeled versions further refined the ability to trace metabolic pathways and understand the precise structural requirements for biological activity. nih.govnih.gov

Distinctions and Comparative Analysis with Canonical Ceramide Species

The fundamental difference between this compound and its corresponding canonical ceramide, N-Hexanoyl-D-erythro-sphingosine (C6-ceramide), lies in the saturation of the sphingoid base. This compound is built on a sphinganine (dihydrosphingosine) backbone, which is fully saturated. nih.gov In contrast, C6-ceramide is built on a sphingosine (B13886) backbone, which contains a critical trans-double bond between carbons 4 and 5. sigmaaldrich.com

This seemingly minor structural variance results in profound functional differences. The 4,5-double bond in ceramide is essential for many of its roles as a signaling molecule. It influences the lipid's conformation and its ability to interact with downstream effector proteins and to organize into specific membrane domains.

As a result, C6-ceramide is known to be biologically active in a multitude of pathways, including the induction of apoptosis, activation of protein phosphatases, and regulation of cell cycle progression. sigmaaldrich.comcaymanchem.com this compound, lacking this double bond, is largely considered metabolically inactive in these specific signaling contexts and is often used to prove that these effects are ceramide-specific. caymanchem.com For example, studies on hippocampal neurons demonstrated that C6-ceramide could promote cell survival and dendritic outgrowth at certain concentrations, an effect that was absent with C6-dihydroceramide.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Synonyms C6-Dihydroceramide, N-Hexanoyl-D-erythro-sphinganine, Cer(d18:0/6:0)
Molecular Formula C₂₄H₄₉NO₃
Molecular Weight 399.7 g/mol
Appearance White solid
Purity ≥98%
Solubility Chloroform, Ethanol, Methanol, DMSO
Storage Temperature -20°C

This data is compiled from multiple chemical supplier datasheets. nih.gov

Table 2: Comparative Analysis of this compound and N-Hexanoyl-D-erythro-sphingosine

FeatureThis compound (C6-Dihydroceramide)N-Hexanoyl-D-erythro-sphingosine (C6-Ceramide)
Sphingoid Base Sphinganine (dihydrosphingosine)Sphingosine
Key Structural Feature Saturated C4-C5 bondtrans-double bond at C4-C5
Metabolic Role Precursor to ceramide (endogenously)Central molecule in sphingolipid metabolism
Signaling Activity Generally considered inactive in ceramide-specific pathways; used as a negative control. caymanchem.comBioactive second messenger in apoptosis, cell cycle arrest, and stress responses. sigmaaldrich.comcaymanchem.com
Effect on Neuronal Growth Ineffective.Can inhibit neurite growth. caymanchem.com
Apoptosis Induction Does not induce apoptosis.Potent inducer of apoptosis.

Properties

Molecular Formula

C24H49NO3

Molecular Weight

400

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C6:0-D-erythro-Dihydroceramide;  N-Hexanoyl-D-erythro-sphinganine

Origin of Product

United States

Biosynthesis, Metabolism, and Enzymatic Interconversions of N Hexanoyl D Erythro Dihydrosphingosine

Pathways of Dihydroceramide (B1258172) Formation within De Novo Sphingolipid Synthesis

The primary route for the formation of dihydroceramides, including N-Hexanoyl-D-erythro-dihydrosphingosine, is the de novo synthesis pathway, which occurs in the endoplasmic reticulum (ER). physiology.orgmetabolon.com This evolutionarily conserved pathway begins with the condensation of the amino acid L-serine and a fatty acyl-CoA, typically palmitoyl-CoA. physiology.orgnih.gov This initial, rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.gov The product, 3-ketosphinganine (also known as 3-ketodihydrosphingosine), is then rapidly reduced by the NADPH-dependent 3-ketosphinganine reductase to form D-erythro-sphinganine (also called dihydrosphingosine). nih.govyoutube.com This sphinganine (B43673) molecule serves as the backbone for the subsequent formation of dihydroceramides. nih.gov

Role of Sphinganine N-Acyltransferase in Dihydroceramide Generation

The final step in the formation of dihydroceramides is the N-acylation of the sphinganine backbone, a reaction catalyzed by a family of enzymes known as (dihydro)ceramide synthases (CerS), which function as sphinganine N-acyltransferases. metabolon.comnih.gov These enzymes attach a fatty acyl-CoA to the amino group of sphinganine. nih.govyoutube.com In the case of this compound, hexanoyl-CoA provides the six-carbon acyl chain.

There are six distinct ceramide synthase isoforms in mammals (CerS1-6), each exhibiting specificity for acyl-CoAs of particular chain lengths. metabolon.com This specificity is a key determinant in the diversity of ceramide and dihydroceramide species found within a cell. For instance, CerS1 is primarily responsible for generating ceramides (B1148491) with C18 acyl chains, whereas CerS2 shows a preference for very long-chain fatty acids (C22-C24). metabolon.com The formation of this compound would therefore be catalyzed by a CerS isoform that can efficiently utilize hexanoyl-CoA as a substrate. The activity of these enzymes can be inhibited by compounds like fumonisin B1. nih.gov

The Dihydroceramide Desaturase (Des1) and its Catalytic Role in this compound Conversion to Ceramide

For a long time, dihydroceramides were considered biologically inert precursors to ceramides. physiology.orgnih.govphysiology.org The conversion of this compound to its corresponding ceramide, N-hexanoyl-D-erythro-sphingosine, is a critical activation step. This reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (Des1). physiology.orgmetabolon.com This enzyme introduces a 4,5-trans-double bond into the sphingoid backbone of the dihydroceramide molecule. physiology.orgproquest.com Studies using truncated dihydroceramide analogues like N-hexanoyl-[4,5-3H]-d-erythro-sphinganine have been instrumental in characterizing the activity of this desaturase. nih.gov This conversion is not merely a structural modification but a crucial control point, as ceramide is a potent bioactive lipid involved in processes like apoptosis, while its dihydro- precursor generally is not. nih.gov

Enzymatic Mechanism and Stereospecificity of D-erythro-Isoform Desaturation

The reaction catalyzed by dihydroceramide desaturase is an oxidation. It is not a dehydrogenase or an oxidase as once believed, but a desaturase that requires cofactors for its activity. nih.gov Research has shown that the enzyme's function is dependent on molecular oxygen (O₂) and a reduced pyridine (B92270) nucleotide, specifically NADPH, which acts as an electron donor. nih.govnih.gov The enzyme activity is primarily located in the microsomal fraction of the cell. nih.gov

The desaturation process is highly stereospecific. Dihydroceramide desaturase preferentially acts on the naturally occurring D-erythro stereoisomer of dihydroceramide. mdpi.com Its activity is significantly lower with other stereoisomers, such as L-threo-dihydroceramides. mdpi.com This stereoselectivity suggests that the trafficking and metabolism of ceramides and their precursors are precisely controlled, likely involving protein-directed mechanisms rather than simple passive diffusion. mdpi.com

Regulatory Factors Influencing Dihydroceramide Desaturase Activity

The activity of dihydroceramide desaturase is not constant but is modulated by several cellular factors. This regulation provides a mechanism to control the balance between dihydroceramide and ceramide levels, which can have significant physiological consequences. Key regulatory factors include the cellular redox state, the availability of specific fatty acids, and the structural characteristics of the substrate itself. For example, oxidative stress induced by agents like hydrogen peroxide (H₂O₂) can lead to potent inhibition of desaturase activity, causing an accumulation of dihydroceramides. physiology.org Conversely, certain fatty acids can influence the enzyme's expression and activity; palmitate has been shown to up-regulate Des1, while the monounsaturated fatty acid oleate (B1233923) can prevent this increase. physiology.org

Regulatory FactorEffect on Des1 ActivityResearch FindingCitation
Oxidative Stress (e.g., H₂O₂, menadione)InhibitionTreatment of cells with ROS-inducing agents leads to potent inhibition of desaturase activity and accumulation of dihydroceramides. physiology.org
Palmitate (Saturated Fatty Acid)UpregulationPalmitate increases the mRNA expression and activity of Des1, leading to higher ceramide synthesis. physiology.org
Oleate (Monounsaturated Fatty Acid)Prevents Palmitate-Induced UpregulationCo-treatment with oleate attenuates the increase in Des1 message and activity caused by palmitate. physiology.org
Substrate Sphingoid Chain LengthModulationThe enzyme shows preferential activity based on the length of the sphingoid backbone (C18 > C12 > C8).
Substrate Fatty Acyl Chain LengthModulationThe enzyme's activity is influenced by the fatty acid attached to the sphingoid base (C8 > C18).
Substrate HeadgroupModulationActivity is highest with dihydroceramide, but some activity (~20%) is observed with dihydroglucosylceramide.

Potential for Reverse Reactions: Ceramidase-Mediated Synthesis of Dihydroceramides

While the primary pathway for dihydroceramide synthesis is the de novo route involving ceramide synthases, another class of enzymes, ceramidases, can potentially contribute under specific conditions. Ceramidases are primarily hydrolytic enzymes that catabolize ceramides by cleaving the N-acyl linkage to release a free fatty acid and sphingosine (B13886). nih.govnih.govnih.gov However, several studies have demonstrated that these enzymes can also catalyze the reverse reaction—condensing a free fatty acid with a sphingoid base to synthesize a ceramide. nih.govresearchgate.netnih.gov

This "reverse activity" has been characterized for human acid ceramidase, which can synthesize ceramide from lauric acid and D-erythro-sphingosine. nih.gov The reaction occurs in vitro and in situ, with an optimal pH of around 5.5, which is slightly higher than the optimal pH for its hydrolytic activity (pH ~4.5). nih.gov This reverse condensation is highly stereospecific, efficiently utilizing only the natural D-erythro form of sphingosine as a substrate. nih.govnih.gov Theoretically, if sphinganine (dihydrosphingosine) were used as the substrate instead of sphingosine, this reverse reaction could lead to the formation of dihydroceramides. However, this is not considered a major biosynthetic pathway compared to the action of ceramide synthases. researchgate.net

Further Metabolic Fates of this compound Derivatives

This compound stands at a metabolic crossroads. It can be channeled into two primary downstream pathways. First, it can be directly utilized as a backbone for the synthesis of complex dihydro-sphingolipids. mdpi.comahajournals.org This involves the attachment of head groups to the C-1 hydroxyl position, leading to the formation of molecules such as dihydroglucosylceramide and dihydrosphingomyelin. mdpi.comahajournals.org This pathway allows cells to build complex sphingolipids without accumulating the highly bioactive ceramide as an intermediate. mdpi.com

Alternatively, and more commonly, this compound is first desaturated by Des1 to form N-hexanoyl-D-erythro-sphingosine (C6-ceramide). physiology.org This ceramide molecule then serves as the central building block for the vast array of complex sphingolipids. youtube.com It can be transported to the Golgi apparatus where it is converted into sphingomyelin (B164518) by sphingomyelin synthase or into glucosylceramide by glucosylceramide synthase. nih.govahajournals.org Glucosylceramide can be further elongated to form more complex glycosphingolipids, such as lactosylceramide. ahajournals.org The ceramide can also be deacylated by ceramidases back to sphingosine, which can be recycled into the synthesis pathway or phosphorylated to the signaling molecule sphingosine-1-phosphate. nih.govnih.gov The use of N-hexanoyl-sphingolipids is advantageous in metabolic studies due to their ability to rapidly transfer into cell membranes.

Glucosylation and Phosphocholine (B91661) Derivatization

The metabolism of this compound can proceed through two major pathways that modify its C1 hydroxyl headgroup: glucosylation to form glucosyl-N-hexanoyl-D-erythro-dihydrosphingosine (C6-glucosyl-dihydroceramide) and phosphocholine derivatization to yield N-hexanoyl-D-erythro-dihydrosphingosylphosphorylcholine (C6-dihydrosphingomyelin). These reactions are catalyzed by glucosylceramide synthase and sphingomyelin synthase, respectively.

Glucosylation:

The addition of a glucose moiety to this compound is catalyzed by the enzyme glucosylceramide synthase (GCS) . This enzyme is located on the cytosolic leaflet of the Golgi apparatus. nih.gov The reaction involves the transfer of a glucose molecule from the sugar donor, UDP-glucose, to the C1 hydroxyl group of the dihydrosphingosine backbone.

The resulting product, glucosyl-N-hexanoyl-D-erythro-dihydrosphingosine, is the dihydro- form of a glycosphingolipid. Research indicates that dihydroceramides are indeed substrates for GCS, although the efficiency of this reaction can be lower compared to their unsaturated ceramide counterparts. For instance, studies have shown that glucosyl-dihydro-ceramide has a higher apparent Michaelis constant (Km) than glucosylceramide, suggesting a lower affinity of the enzyme for the saturated substrate. nih.gov In Chinese hamster ovary (CHO) cells, D-erythro-C6-ceramide was identified as the preferred substrate for the synthesis of short-chain glucosylceramide compared to its dihydro- counterpart. nih.gov

Phosphocholine Derivatization:

The conversion of this compound to its phosphocholine derivative is carried out by sphingomyelin synthase (SMS) . This enzyme, primarily located in the Golgi apparatus and the plasma membrane, catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to the C1 hydroxyl group of dihydroceramide. nih.gov This reaction produces dihydrosphingomyelin and diacylglycerol.

Studies comparing the metabolism of short-chain ceramide and dihydroceramide analogs in CHO cells have demonstrated that dihydroceramides are substrates for sphingomyelin synthase. nih.gov The formation of C6-dihydrosphingomyelin from exogenously supplied C6-dihydroceramide has been observed, confirming this metabolic conversion. metabolon.com However, the substrate preference of SMS favors the unsaturated ceramides. The conversion of D-erythro-ceramides to sphingomyelin is generally more efficient than that of DL-erythro-dihydroceramides. nih.gov

The enzymatic conversion of this compound to these derivatives is a critical area of study. The balance between these metabolic pathways can influence cellular processes, as the products, glucosyl-dihydroceramides and dihydrosphingomyelins, have distinct biophysical properties and downstream signaling roles compared to their unsaturated analogs. For instance, the accumulation of dihydrosphingomyelin has been shown to alter cell membrane rigidity. metabolon.com

Research Findings on Substrate Metabolism:

Detailed studies have provided insights into the kinetics and substrate preferences of the enzymes involved in the metabolism of short-chain dihydroceramides. The following table summarizes key findings from research on the metabolism of this compound and related compounds.

SubstrateEnzymeProductCell/System UsedKey FindingsReference
DL-erythro-C6-dihydroceramideSphingomyelin SynthaseC6-dihydrosphingomyelinCHO cell membranesThe apparent Km for C6-dihydroceramide was determined to be 77 µM. nih.gov
D-erythro-C6-ceramideSphingomyelin SynthaseC6-sphingomyelinCHO cell membranesThe apparent Km for C6-ceramide was determined to be 38 µM, indicating a higher affinity than for the dihydro- form. nih.gov
D-erythro-C6-ceramideGlucosylceramide SynthaseC6-glucosylceramideCHO cellsIdentified as the preferred substrate for short-chain glucosylceramide synthesis over dihydroceramides. nih.gov
Glucosyl-dihydro-ceramide (D-erythro)GlucosylceramidaseDihydroceramide + GlucoseHuman PlacentaFound to have a higher Km value than glucosylceramide, indicating it is a poorer substrate for the reverse reaction. nih.gov

Cellular and Subcellular Localization and Dynamics of N Hexanoyl D Erythro Dihydrosphingosine

Intracellular Trafficking and Distribution Patterns

The intracellular trafficking of N-Hexanoyl-D-erythro-dihydrosphingosine is a complex process that involves both vesicular and non-vesicular transport mechanisms, enabling its distribution across various subcellular compartments. Upon entering the cell, a significant portion of its journey revolves around the endoplasmic reticulum (ER) and the Golgi apparatus, central hubs for lipid metabolism and sorting.

A primary route for ceramide transport from its site of synthesis in the ER to the Golgi apparatus is a non-vesicular pathway mediated by the ceramide transfer protein (CERT). nih.govnih.gov CERT specifically extracts ceramide from the ER membrane and transports it to the trans-Golgi network (TGN), where it is utilized for the synthesis of sphingomyelin (B164518). nih.gov This transport is an energy-dependent process, requiring ATP. nih.gov The efficiency of this transfer is thought to be enhanced at membrane contact sites, where the ER and Golgi are in close proximity. nih.gov

Interestingly, the accumulation of ceramide within the ER can have a regulatory effect on intracellular trafficking. Elevated levels of ceramide in the ER have been shown to inhibit the anterograde transport of both lipids and proteins from the ER to the Golgi apparatus. nih.gov This suggests a feedback mechanism where ceramide levels can modulate the secretory pathway.

While the ER-to-Golgi route is well-documented, this compound also distributes to other organelles. It has been observed to localize to mitochondria, a critical event in the induction of apoptosis. This transfer can occur through mitochondria-associated membranes (MAMs), which are specialized regions of the ER that form close contacts with mitochondria. nih.gov

The distribution pattern is not uniform and depends on the metabolic state of the cell and the specific experimental conditions. Fluorescently labeled C6-ceramide analogs have been instrumental in visualizing these trafficking pathways in live cells, confirming its accumulation in the Golgi apparatus and its subsequent movement to other cellular destinations. nih.gov

Trafficking PathwayDescriptionKey Proteins/Factors
ER to Golgi Predominantly non-vesicular transport of newly synthesized ceramide.CERT, VAP, PI4P
Anterograde Transport Inhibition High ER ceramide levels can slow the movement of proteins and lipids from the ER to the Golgi.-
ER to Mitochondria Transfer occurs at Mitochondria-Associated Membranes (MAMs).-
Golgi to Plasma Membrane Vesicular transport from the TGN.-
Endocytic Pathway Internalization from the plasma membrane and transport through endosomes.-

Interactions with Cellular Membranes and Subcellular Compartments

The biological effects of this compound are intrinsically linked to its interactions with the membranes of various subcellular organelles. Its ability to perturb membrane structure and interact with membrane proteins is central to its function.

In the endoplasmic reticulum , the accumulation of C6-ceramide can alter membrane properties, which may contribute to the observed inhibition of transport vesicle formation. nih.gov In the Golgi apparatus , it serves as a substrate for sphingomyelin synthase, leading to the production of sphingomyelin, a key component of the plasma membrane and lipid rafts. The conversion of ceramide to sphingomyelin is a critical step in regulating the biophysical properties of the TGN.

The interaction with mitochondria is particularly significant in the context of apoptosis. Upon reaching the mitochondrial outer membrane, C6-ceramide can form channels, increasing the membrane's permeability to pro-apoptotic proteins located in the intermembrane space, such as cytochrome c. frontiersin.org This channel formation is a direct biophysical effect of ceramide insertion into the mitochondrial membrane and is considered a key step in the intrinsic pathway of apoptosis. Studies have shown that physiologically relevant concentrations of ceramide are sufficient to induce this channel formation specifically in mitochondrial membranes, but not in the plasma membranes of erythrocytes, highlighting a degree of organelle specificity. frontiersin.org

Furthermore, an extensive study using a biotin-conjugated C6-ceramide analog identified 97 potential ceramide-interacting proteins in Schwannoma cells, involved in diverse cellular processes like apoptosis, stress response, and metabolism. nih.gov This suggests that beyond its structural effects on membranes, C6-ceramide can directly or indirectly associate with a wide array of proteins to modulate their function. However, it is important to note that well-known ceramide-binding proteins were not identified in this particular study, indicating that the interactions can be context-dependent and influenced by factors such as acyl chain length and the surrounding lipid environment. nih.gov

Subcellular CompartmentKey Interaction/Effect
Endoplasmic Reticulum Alters membrane properties; high levels inhibit vesicular transport.
Golgi Apparatus Substrate for sphingomyelin synthesis; regulates TGN membrane properties.
Mitochondria Forms channels in the outer membrane, leading to the release of pro-apoptotic factors.
Plasma Membrane Integrates into the membrane, influencing fluidity and protein function.

Dynamics within Lipid Rafts and Membrane Microdomains

Lipid rafts are specialized membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins, which serve as platforms for cellular signaling. Ceramides (B1148491), including this compound, play a crucial role in the organization and dynamics of these domains.

The generation of ceramide within lipid rafts, often through the enzymatic activity of sphingomyelinase on sphingomyelin, can dramatically alter the structure and function of these microdomains. nih.gov Short-chain ceramides like C6-ceramide have been shown to disrupt the formation of liquid-ordered (Lo) phases, which are characteristic of lipid rafts. nih.gov This disruption can inhibit signaling pathways that are dependent on the integrity of these domains, such as immunoreceptor signaling. nih.gov

Conversely, other studies suggest that ceramide can induce the coalescence of smaller, pre-existing lipid rafts into larger, more stable platforms, sometimes referred to as "signaling platforms." nih.gov This reorganization can lead to the clustering of specific receptors and signaling molecules, thereby amplifying downstream signals.

A key aspect of ceramide's dynamics within lipid rafts is its ability to displace cholesterol. researchgate.net Both ceramide and cholesterol have small polar headgroups and are thought to compete for space within the ordered lipid environment of rafts. The displacement of cholesterol by ceramide can significantly alter the biophysical properties of the raft, affecting its fluidity and the lateral mobility of associated proteins. researchgate.net This displacement is dependent on the tight packing of the lipids and is a critical mechanism by which ceramide can modulate raft-dependent cellular processes. researchgate.net

The dynamic interplay between C6-ceramide, cholesterol, and other sphingolipids within membrane microdomains is a critical determinant of its biological activity, influencing a wide range of cellular functions from signal transduction to the induction of apoptosis.

Biological Functions and Regulatory Roles of N Hexanoyl D Erythro Dihydrosphingosine in the Context of Its Precursor Nature or As a Control

Role as an Inactive Control in Studies of Ceramide-Mediated Biological Processes

N-Hexanoyl-D-erythro-dihydrosphingosine, often referred to as C6-dihydroceramide, is widely employed as an inactive control in studies investigating the biological effects of ceramides (B1148491). Its structural similarity but functional inertness allows researchers to distinguish the specific effects of the 4,5-trans-double bond in the sphingoid base of ceramides, which is crucial for many of their signaling functions.

In studies of apoptosis, for instance, C6-dihydroceramide is used to demonstrate that the pro-apoptotic effects observed with C6-ceramide are not due to non-specific lipid effects but are a direct consequence of the specific chemical structure of ceramide. For example, in enteric neurons, treatment with C6-dihydroceramide did not induce the cytotoxic or apoptotic responses that were observed with C6-ceramide, highlighting the specificity of the ceramide-induced pathway. nih.gov This underscores the importance of the double bond in the sphingosine (B13886) backbone for initiating the apoptotic cascade.

The use of this compound as a negative control is a cornerstone of ceramide research, ensuring that the observed cellular responses are correctly attributed to the bioactive lipid and not to secondary effects of lipid administration.

Indirect Influence on Cellular Proliferation and Cell Cycle Arrest via Metabolic Conversion

While this compound is generally considered biologically inactive, its influence on cellular proliferation and the cell cycle can be indirectly exerted through its potential metabolic conversion to active ceramides. The cellular machinery can metabolize exogenously supplied short-chain dihydroceramides, potentially leading to the formation of their bioactive ceramide counterparts.

This metabolic conversion is a critical consideration in long-term studies. Although direct evidence for the extensive conversion of this compound to C6-ceramide and its subsequent impact on proliferation is not abundant, the known pathways of sphingolipid metabolism suggest this possibility. Ceramide synthases can acylate sphinganine (B43673) (the backbone of dihydroceramides), and dihydroceramide (B1258172) desaturase can introduce the critical double bond to form ceramide. nih.gov

Therefore, any observed long-term effects of this compound on cell proliferation or cell cycle arrest must be carefully evaluated for the contribution of its metabolic products. For example, while high concentrations of C6-ceramide have been shown to inhibit the proliferation of mesenchymal stem cells, the use of its dihydro-analog as a control helps to dissect the direct signaling versus potential metabolic effects. nih.gov

Indirect Modulation of Apoptosis and Programmed Cell Death Pathways

The role of this compound in the context of apoptosis is primarily that of a negative control, confirming the specific pro-apoptotic action of ceramides. As demonstrated in enteric neurons, C6-dihydroceramide fails to trigger the apoptotic cascade, a process robustly induced by C6-ceramide. nih.gov This highlights that the structural integrity of the ceramide molecule, specifically the unsaturated sphingoid base, is essential for its function as a second messenger in programmed cell death.

However, the potential for indirect modulation of apoptosis exists through its metabolism. Should this compound be converted to C6-ceramide within the cell, it could then participate in the various pro-apoptotic pathways attributed to ceramides. These pathways include the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors, and the activation of caspase cascades. nih.gov

It is this clear demarcation between the direct inactivity of the dihydro-form and the potent activity of the ceramide form that makes this compound an indispensable tool for apoptosis researchers.

Interplay with Cellular Differentiation Mechanisms

In the realm of cellular differentiation, this compound again serves as a crucial comparator to its active ceramide analog. Studies on stem cell differentiation have utilized this differential activity to parse the specific roles of ceramides in directing cell fate. For instance, while certain ceramide species have been implicated in promoting or inhibiting the differentiation of stem cells into various lineages, the use of dihydroceramide controls helps to confirm that these effects are not due to generic lipid loading. nih.gov

Influence on Signal Transduction Cascades (often as a comparative control for active ceramides)

The intricate network of intracellular signal transduction is a key area where this compound provides clarity as a comparative control. The activation or inhibition of various kinases and phosphatases by ceramides can be definitively attributed when the dihydro-analog fails to elicit the same response.

Interactions with Protein Kinases (e.g., MAP Kinase, Akt1, PKC) and Phosphatases (e.g., PP2A) in Specific Cellular Contexts

Ceramides are known to modulate several key signaling proteins. For instance, ceramides can activate protein phosphatase 2A (PP2A) and certain isoforms of protein kinase C (PKC), such as PKCζ, while inhibiting the pro-survival kinase Akt1. researchgate.net These actions can lead to downstream effects on the Mitogen-Activated Protein (MAP) kinase pathways, such as the activation of JNK and p38 MAPK. nih.gov

Research has shown that short-chain ceramides can counteract the pro-survival signals from growth factors by leading to the dephosphorylation and inactivation of Akt/PKB, a process involving both PKCζ and PP2A. researchgate.net The use of this compound in these experimental systems is critical to demonstrate that these effects are a direct result of the ceramide structure. For instance, studies have shown that the R2/B regulatory subunit of PP2A targets the phosphatase to the MAP kinase cascade, acting as a negative regulator. nih.gov By using an inactive ceramide analog, researchers can confirm that the observed changes in kinase and phosphatase activity are specific to the bioactive lipid.

Impact on Lipid Second Messenger Generation and Signaling Pathways

Ceramides themselves are lipid second messengers, and their generation is a key step in cellular signaling in response to stress. The metabolic fate of exogenously supplied ceramides can also influence signaling pathways. For example, C6-ceramide can be metabolized to other signaling lipids like C6-sphingomyelin and C6-glucosylceramide. plos.org

This compound, being a poor substrate for the enzymes that generate these downstream signaling lipids, serves as an excellent control to study the direct effects of ceramide itself, independent of its metabolic products. While the metabolism of short-chain ceramides is complex and cell-type dependent, the relative inertness of the dihydro-analog provides a cleaner system to probe the initial signaling events triggered by ceramides. nih.gov

Table 1: Summary of Research Findings

Biological Process Finding Cell Type Reference
Apoptosis This compound (C6-dihydroceramide) did not induce cytotoxicity or apoptosis, unlike C6-ceramide. Enteric Neurons nih.gov
Cellular Proliferation High concentrations of C6-ceramide inhibited pre-confluent proliferation of mesenchymal stem cells. Murine Mesenchymal Stem Cells (D1 cells) nih.gov
Cellular Differentiation C6-ceramide at low concentrations inhibited lipid production and the expression of adipogenic markers. Murine Mesenchymal Stem Cells (D1 cells) nih.gov
Signal Transduction C6-ceramide decreased Akt-mTOR activation in head and neck cancer cells. Head and Neck Squamous Cell Carcinoma Cells (SQ20B and SCC-9) nih.gov
Metabolism Exogenous C6-ceramide is metabolized to C6-sphingomyelin and C6-glucosylceramide. Chronic Lymphocytic Leukemia Cells plos.org

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | N-Hexanoyl-D-erythro-sphingosine (C6-ceramide) | | C6-dihydroceramide | | Dihydroceramide | | Ceramide | | Sphingosine | | Sphinganine | | C6-sphingomyelin | | C6-glucosylceramide | | Akt1 (Protein Kinase B) | | Mitogen-Activated Protein (MAP) Kinase | | Protein Kinase C (PKC) | | Protein Phosphatase 2A (PP2A) | | JNK (c-Jun N-terminal kinase) | | p38 MAPK | | mTOR (mammalian target of rapamycin) |

Implications in Pathophysiological Processes: Insights from Pre Clinical Models Involving N Hexanoyl D Erythro Dihydrosphingosine

Dihydroceramide (B1258172) Accumulation in Cellular Stress Responses and Disease Progression

Once regarded as inert precursors to ceramides (B1148491), dihydroceramides (dhCers) are now recognized as bioactive sphingolipids that play significant roles in a variety of cellular processes. metabolon.comphysiology.org An accumulation of these molecules is increasingly implicated in cellular stress responses and the progression of several diseases. physiology.orgnih.gov Dysregulation of sphingolipid metabolism, leading to altered levels of dhCers, has been linked to cancer progression, drug resistance, and the cellular response to therapeutic interventions. nih.gov

Cellular stress responses where dihydroceramide accumulation is a key factor include:

Autophagy: The accumulation of dhCers can trigger autophagy, a cellular process for degrading and recycling components to manage stress. nih.gov This has been observed in cancer cells following treatment with various bioactive compounds that elevate dhCer levels. nih.gov For instance, in gastric carcinoma cells, inhibitor-induced accumulation of dhCer triggers autophagy without leading to cell death and also affects the cell cycle by delaying the G1/S transition. nih.gov However, the role of dhCer-induced autophagy is context-dependent, sometimes promoting cell survival and other times contributing to cell death. physiology.orgnih.gov

Endoplasmic Reticulum (ER) Stress: A sustained buildup of dhCers can activate ER stress and the unfolded protein response (UPR). nih.gov The UPR is a cellular mechanism designed to restore homeostasis, but when overwhelmed, it can initiate apoptosis (programmed cell death). nih.gov This places dhCer accumulation at a critical checkpoint between cell survival and death signals. nih.gov

Oxidative Stress: Dihydroceramide accumulation can contribute to the generation of reactive oxygen species (ROS), which are key mediators of oxidative stress. nih.gov Studies have shown that dhCer can induce oxidative stress, which in turn can lead to neurodegeneration. nih.gov Conversely, systemic hypoxia and oxidative stress can inhibit the enzyme dihydroceramide desaturase 1 (DES1), leading to the accumulation of dhCer, which is thought to inhibit cell cycle progression as a part of the cellular response to stress. metabolon.comnih.gov Research in leukemia models has shown that dhCer accumulation and oxidative stress can be distinct events, both prompted by certain treatments. nih.gov

The accumulation of dhCers has been identified as a potential biomarker and an important factor in pathologies ranging from cancer to metabolic diseases and neurodegenerative disorders. physiology.org For example, loss of the Drosophila homolog of DEGS1, the enzyme that converts dihydroceramides to ceramides, results in massive dhCer accumulation, leading to glial cell defects and neurodegeneration. nih.gov

Role of Dihydroceramide Desaturase Inhibition in Modulating Cellular Outcomes in Disease Models

Dihydroceramide desaturase (DEGS1 or Des1) is the enzyme responsible for inserting a double bond into dihydroceramide to convert it into ceramide, a crucial step in the de novo sphingolipid synthesis pathway. nih.govnih.gov Inhibition of this enzyme is a key strategy used in preclinical models to study the effects of dhCer accumulation and has emerged as a potential therapeutic approach for various diseases. nih.govresearchgate.net

Inhibition of DEGS1 leads to a significant, often many-fold, increase in endogenous dihydroceramides, while ceramide levels decrease. nih.gov This shift in the balance between these two sphingolipids can profoundly modulate cellular outcomes:

Metabolic Diseases: The drug fenretinide (B1684555), a known DEGS1 inhibitor, has been shown to lower ceramide levels, improve insulin (B600854) sensitivity, and prevent hepatic steatosis in animal models. nih.gov Genetic knockdown of Des1 in myotubes prevented the antagonistic effects of saturated fatty acids on insulin signaling, and mice with reduced Des1 levels were protected from diet- and glucocorticoid-induced insulin resistance. nih.gov

Cancer: Fenretinide has also been investigated for its anti-cancer properties, which are linked to its inhibition of DEGS1. nih.gov The resulting accumulation of dhCers in cancer cells can induce cell cycle arrest, autophagy, and apoptosis. nih.govnih.gov For example, in human neuroblastoma cells, DEGS1 inhibition led to dhCer accumulation, cell cycle arrest, and hypophosphorylation of the retinoblastoma (Rb) protein. nih.gov Similarly, the sphingosine (B13886) kinase inhibitor SKI II was also found to inhibit DEGS1, leading to dhCer accumulation, cell cycle arrest, and autophagy, suggesting that some of its anti-cancer effects may be due to its action on DEGS1 rather than solely on sphingosine kinase. nih.gov

Vascular Disease: In models of vascular dysfunction, a selective DEGS1 inhibitor, CIN038, was shown to improve the impairment of vasorelaxation caused by the uremic toxin indoxyl sulfate. researchgate.net The inhibition of DEGS1 also reversed the toxin-induced reduction in endothelial cell migration by promoting angiogenic cytokines and reducing inflammatory and oxidative stress markers. researchgate.net

These findings from preclinical models highlight that the inhibition of dihydroceramide desaturase and the subsequent accumulation of dihydroceramides can have significant therapeutic effects by modulating key cellular processes like cell cycle, insulin signaling, and stress responses.

DEGS1 Inhibitor Preclinical Model System Observed Cellular/Systemic Outcomes Reference
Fenretinide (4-HPR) Animal models (diet-induced obesity), Human neuroblastoma cellsImproved insulin sensitivity, prevention of hepatic steatosis, induction of cell cycle arrest and autophagy. nih.govnih.gov
SKI II HGC-27 gastric cancer cellsAccumulation of dihydroceramides, reduction of cell proliferation (G0/G1 arrest), induction of autophagy. nih.gov
DEGS-1 siRNA SMS-KCNR human neuroblastoma cells~13-fold increase in endogenous dihydroceramides, ~25% decrease in ceramides, cell cycle arrest. nih.gov
CIN038 Rat aortic rings, Human aortic endothelial cellsImproved vasorelaxation, reversal of impaired endothelial cell migration, reduction in oxidative stress markers. researchgate.net
Genetic Ablation (knockdown/haploinsufficiency) Cultured myotubes, MiceProtection from lipid- and glucocorticoid-induced insulin resistance. nih.gov

N-Hexanoyl-D-erythro-dihydrosphingosine as a Tool for Investigating Dysregulated Sphingolipid Metabolism in Pre-clinical Settings

This compound, also known as C6-dihydroceramide, is a synthetic, cell-permeable analog of endogenous dihydroceramides. Its structure, featuring a short N-acyl chain (hexanoyl group), allows it to be used as a valuable experimental tool in pre-clinical research to investigate the complex roles of sphingolipids.

The utility of short-chain sphingolipid analogs like this compound stems from their ability to be directly introduced into cell culture or in vitro systems. This allows researchers to bypass the complexities of cellular synthesis and degradation pathways to study the direct effects of a specific lipid species. While many studies have used its unsaturated counterpart, C6-ceramide (N-Hexanoyl-D-erythro-sphingosine), to probe ceramide signaling, this compound is specifically employed to elucidate the distinct biological functions of dihydroceramides.

One of the primary advantages of using N-hexanoyl-sphingolipids is their capacity to rapidly and spontaneously transfer into biological membranes without compromising membrane integrity. nih.gov This property is crucial for analyzing the activity of enzymes involved in sphingolipid metabolism under conditions where substrate availability is not a limiting factor, which can be an issue with naturally occurring, long-chain lipids. nih.gov By using radiolabeled versions, such as N-([1-14C]hexanoyl)-D-erythro-sphingolipids, scientists can effectively assay and track sphingolipid metabolism within cells and subcellular fractions. nih.gov

In essence, this compound serves as a critical tool for:

Determining the specific downstream effects of dihydroceramide accumulation.

Differentiating the biological roles of dihydroceramides from those of ceramides.

Investigating the enzymatic pathways of sphingolipid metabolism in controlled in vitro assays. nih.gov

Effects on Mitochondrial Function and Bioenergetics in Experimental Models

Emerging evidence from experimental models indicates a direct link between the accumulation of dihydroceramides and the impairment of mitochondrial function and cellular bioenergetics. Mitochondria are central to cellular energy production, and their dysfunction is implicated in a wide range of pathologies.

Pre-clinical studies involving the inhibition or ablation of dihydroceramide desaturase 1 (DEGS1) have provided key insights into this connection. Since inhibiting DEGS1 directly causes dihydroceramide levels to rise, these models are effective for studying the specific consequences of this accumulation. In one study, the genetic ablation of DEGS1 in cells led to the induction of starvation responses, including the activation of AMPK and autophagy. nih.gov This was discovered to be a result of dihydroceramide-induced impairment of mitochondrial function, which led to a significant decrease in ATP synthesis. nih.gov

Further experiments in permeabilized cells using pyruvate (B1213749) and malate (B86768) as mitochondrial substrates confirmed that ATP production was impaired in cells lacking DEGS1. nih.gov This impairment could be prevented by treating the cells with inhibitors of enzymes upstream of DEGS1 in the sphingolipid synthesis pathway, which blocked the accumulation of dihydroceramides. nih.gov

Another study noted that dihydroceramide accumulation acts as an important mediator for the effects of lipopolysaccharide (LPS) on mitochondrial functions, which are critical for maintaining metabolic homeostasis. physiology.org The crosstalk between sphingolipid metabolism and mitochondrial bioenergetics has also been observed in the context of cancer, where inhibitors of sphingolipid enzymes were found to interfere with energy transduction across the mitochondrial network in acute myeloid leukemia (AML). nih.gov These findings suggest that the combination of increased mitochondrial volume and intrinsic deficiencies in oxidative phosphorylation (OXPHOS) are characteristic bioenergetic features of multidrug-resistant leukemia, highlighting the potential for targeting sphingolipid-mitochondria interactions. nih.gov

Experimental Model/Condition Key Mitochondrial/Bioenergetic Effect Underlying Mechanism Reference
Genetic ablation of Des1 Decreased ATP synthesisDihydroceramide impairment of mitochondrial function nih.gov
Genetic ablation of Des1 Induction of starvation responses (Ampk activation, autophagy)Impaired mitochondrial function leading to energy deficit nih.gov
LPS-infused mice Altered mitochondrial functionsDihydroceramide accumulation mediates the effect of LPS physiology.org
Multidrug-resistant leukemia cells Intrinsic OXPHOS deficiencies, altered energy transductionDysregulated sphingolipid-mitochondria crosstalk nih.gov

Future Research Directions and Unexplored Avenues for N Hexanoyl D Erythro Dihydrosphingosine

Elucidating Novel Enzymatic Pathways and Undiscovered Metabolites

The metabolic pathways of sphingolipids are complex, and our understanding is continually evolving. nih.gov While the primary synthesis of N-Hexanoyl-D-erythro-dihydrosphingosine occurs via the de novo pathway through the action of ceramide synthases on a sphinganine (B43673) backbone, and its conversion to N-hexanoyl-D-erythro-sphingosine is catalyzed by dihydroceramide (B1258172) desaturase 1 (DES1), many questions remain. physiology.orgnih.gov

Future research must focus on identifying other potential enzymatic modifiers. Are there specific elongases, hydroxylases, or other enzymes that act on short-chain dihydroceramides? The discovery of unique metabolites, such as the phosphoglycerol dihydroceramide produced by Porphyromonas gingivalis, suggests that novel and functionally significant modifications are possible. physiology.org Investigating whether this compound can be a substrate for similar modifications in mammalian systems is a critical next step. This could involve using advanced mass spectrometry techniques to search for previously uncharacterized molecular species in cells treated with labeled this compound. Uncovering these pathways could reveal new regulatory nodes in cell signaling and disease pathogenesis.

Advanced Structural-Functional Relationship Studies of Dihydroceramide Analogs

The biological function of sphingolipids is intrinsically linked to their structure. The key difference between a ceramide and a dihydroceramide is the absence of the C4-C5 double bond in the sphingoid base of the latter. nih.govnih.gov This single structural change significantly alters the molecule's biophysical properties, including its packing behavior in membranes. nih.gov

Advanced studies are needed to systematically explore the structure-function relationship of dihydroceramide analogs, using this compound as a reference compound. Research has demonstrated that the lack of the double bond in dihydroceramides allows for a different molecular packing, which can impact membrane rigidity and barrier function. nih.gov Future investigations should systematically alter the N-acyl chain length (varying from the hexanoyl C6 chain) and the sphingoid base of this compound to determine how these modifications affect specific cellular outcomes like autophagy induction or cell cycle arrest. For instance, studies comparing D-erythro-sphingosine with DL-erythro-dihydrosphingosine have shown the latter to be inactive in inducing apoptosis, highlighting the critical role of both the double bond and stereochemistry in determining biological activity. nih.gov

Table 1: Structural-Functional Research Directions for Dihydroceramide Analogs

Structural Modification Research Question Potential Functional Impact
N-Acyl Chain Length How does varying the chain length from C2 to C24 affect membrane integration and signaling? Altered induction of ER stress, autophagy, and apoptosis. nih.gov
Sphingoid Base What is the functional consequence of modifying the sphingoid base backbone? Changes in protein kinase C inhibition or other enzyme interactions. sigmaaldrich.com
Stereochemistry How do different stereoisomers (e.g., L-threo vs. D-erythro) impact biological activity? Differential ability to induce apoptosis or inhibit kinases. nih.gov
Head Group Addition Can this compound be a substrate for glycosylation or phosphorylation? Creation of novel bioactive lipids with distinct downstream signaling roles.

Integration with High-Throughput Screening and Systems Biology Approaches

To fully understand the complex role of this compound, a systems-level approach is necessary. High-throughput screening (HTS) offers a powerful method to identify small molecules or genetic modulators that influence dihydroceramide metabolism and function. nih.govspringernature.com HTS assays could be designed to screen for inhibitors of dihydroceramide desaturase, leading to the accumulation of endogenous dihydroceramides, or to find compounds that block the downstream effects of this compound. nih.gov

The vast datasets generated from such screens, combined with lipidomic, genomic, and proteomic data, can be integrated using systems biology platforms. nih.gov This approach allows for the construction of comprehensive network models that can visualize the interactions between this compound and other cellular pathways. nih.gov By mapping these connections, researchers can generate new, testable hypotheses about the compound's function and identify previously unknown points of crosstalk between sphingolipid metabolism and other critical cellular processes.

Development of Next-Generation Research Tools and Probes for Sphingolipidomics

Progress in understanding the cellular dynamics of this compound is highly dependent on the development of sophisticated research tools. nih.gov While radiolabeled versions, such as N-([1-14C]hexanoyl)-D-erythro-sphingolipids, have been invaluable for assaying enzyme activity and metabolism, they have limitations for live-cell imaging. nih.govnih.gov

The next generation of tools should focus on creating probes that allow for real-time visualization of this compound within the cell. This includes:

Fluorescent Analogs: Developing analogs with minimal structural perturbation to track subcellular localization and trafficking.

Click-Chemistry Probes: Synthesizing versions with bioorthogonal handles (e.g., alkynes or azides) that allow for covalent labeling and subsequent identification of interacting proteins or downstream metabolites.

Biotinylated Probes: Using tools like N-Hexanoyl-biotin-D-erythro-sphingosine for affinity purification of binding partners. larodan.com

Genetically Encoded Sensors: Engineering protein-based sensors that can detect changes in local concentrations of dihydroceramides within specific cellular compartments.

These advanced tools will be crucial for moving beyond static measurements and toward a dynamic understanding of how this compound functions in living systems. manchester.ac.uknews-medical.net

Table 2: Next-Generation Research Tools for Sphingolipidomics

Tool/Probe Type Application Research Goal
Radiolabeled Analogs In vitro/in situ enzyme assays. nih.gov Quantifying metabolic flux and enzyme kinetics.
Fluorescent Analogs Live-cell imaging, microscopy. Determining subcellular localization and dynamic trafficking.
Click-Chemistry Probes Activity-based protein profiling, metabolomics. Identifying interacting proteins and novel metabolic fates.
Biotinylated Probes Affinity pull-down assays. larodan.com Isolating and identifying binding proteins and complexes.
Genetically Encoded Sensors Real-time intracellular sensing. Measuring dynamic changes in concentration within organelles.

Therapeutic Potential of Modulating Dihydroceramide Levels (Pre-clinical Explorations)

Emerging evidence strongly suggests that the accumulation of dihydroceramides can be a potent therapeutic strategy, particularly in oncology. nih.gov Increased dihydroceramide levels have been shown to induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis in cancer cells. nih.govnih.gov Several compounds that elevate dihydroceramides are currently in preclinical or clinical development. For example, the synthetic retinoid fenretinide (B1684555) and the novel drug ABTL0812 both function, at least in part, by inhibiting dihydroceramide desaturase, thereby increasing intracellular dihydroceramide concentrations and triggering cancer cell death. nih.govnih.gov

Preclinical exploration should focus on the specific effects of modulating this compound. As a short-chain dihydroceramide, it is cell-permeable and can be delivered exogenously to probe its effects. sigmaaldrich.com Future studies should investigate its efficacy in various preclinical cancer models, both alone and in combination with existing chemotherapies. Furthermore, the role of dihydroceramides in metabolic diseases presents another therapeutic frontier. physiology.orgnih.gov Investigating whether targeted modulation of this compound can ameliorate conditions like insulin (B600854) resistance or fatty liver disease in animal models is a promising and clinically relevant avenue of research. nih.gov The strategic manipulation of specific sphingolipid species, rather than broad pathway inhibition, may offer a more nuanced and effective therapeutic approach. jci.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Hexanoyl-D-erythro-dihydrosphingosine to ensure purity and structural integrity?

  • Methodological Answer : Synthesis typically involves acylation of D-erythro-sphingosine with hexanoic acid derivatives. Purity is validated using thin-layer chromatography (TLC) and gas chromatography (GC), while structural confirmation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Ensure solubility in chloroform, ethanol, or DMSO (up to 5 mg/ml) for experimental use, and store at −20°C to maintain stability .

Q. What laboratory safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves inspected for integrity and follow proper removal techniques to avoid skin contact. Work in well-ventilated areas or fume hoods to prevent inhalation of aerosols. Wear chemical-resistant lab coats and eye protection. In case of skin exposure, wash immediately with water . Safety protocols align with EN 374 standards for protective gear .

Q. How can researchers verify the biological activity of this compound in cell-based assays?

  • Methodological Answer : Use cell-permeability assays (e.g., fluorescence tagging) to confirm intracellular uptake. For functional studies, measure downstream targets like MAP kinase inhibition or PP2A activation via Western blotting. Reference positive controls such as C2-ceramide to validate results .

Advanced Research Questions

Q. How does this compound modulate MAP kinase and PP2A activity, and what experimental approaches are used to study these interactions?

  • Methodological Answer : The compound inhibits MAP kinase by competing with physiological ceramides for binding sites, as shown in competitive inhibition assays. For PP2A activation, use phosphatase activity assays with synthetic substrates (e.g., histone H1 phosphorylated at Ser38). Combine pharmacological inhibitors (e.g., okadaic acid) to isolate PP2A-specific effects .

Q. What strategies resolve discrepancies in reported biological effects of this compound across different cell models?

  • Methodological Answer : Variations in lipid metabolism or ceramide synthase activity between cell lines (e.g., HEK293 vs. HeLa) can cause discrepancies. Address this by:

  • Quantifying endogenous ceramide levels via LC-MS.
  • Using isotopic labeling (e.g., [Hexanoyl-1-14C]) to track compound metabolism .
  • Standardizing cell culture conditions (e.g., serum-free media) to reduce confounding factors .

Q. How do structural modifications (e.g., acyl chain length) of this compound influence its bioactivity?

  • Methodological Answer : Compare analogs like N-Octadecanoyl derivatives (longer acyl chains) in permeability and signaling assays. Shorter chains (e.g., C6) enhance cell permeability but reduce metabolic stability. Use molecular dynamics simulations to predict membrane interaction differences .

Q. What are the best practices for incorporating this compound into lipidomic studies?

  • Methodological Answer : Spike internal standards (e.g., deuterated analogs) during lipid extraction to correct for recovery variations. Employ high-resolution MS/MS for distinguishing isobaric ceramide species. Validate findings against databases like LIPID MAPS .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the pro-apoptotic vs. survival-promoting effects of this compound?

  • Methodological Answer : Context-dependent effects may arise from differences in concentration (low vs. high doses) or cell type-specific ceramide rheostats. Design dose-response curves (0.1–50 µM) and combine with siRNA knockdown of ceramidases to isolate compound-specific effects .

Experimental Design Considerations

Q. What controls are critical when studying this compound in signal transduction pathways?

  • Methodological Answer : Include:

  • Vehicle controls (e.g., DMSO) to rule out solvent effects.
  • Negative controls (e.g., non-acylated sphingosine) to confirm acyl-dependent activity.
  • Pharmacological inhibitors (e.g., MAPK inhibitors) to validate pathway specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.